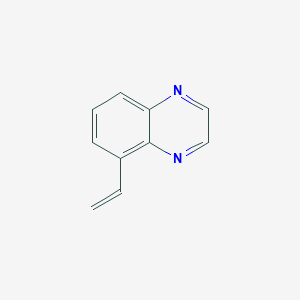

5-Vinylquinoxaline

Description

Structure

2D Structure

Properties

Molecular Formula |

C10H8N2 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

5-ethenylquinoxaline |

InChI |

InChI=1S/C10H8N2/c1-2-8-4-3-5-9-10(8)12-7-6-11-9/h2-7H,1H2 |

InChI Key |

NGUXKHULVZWMAB-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C2C(=CC=C1)N=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 5 Vinylquinoxaline

Strategies for Vinylquinoxaline Moiety Construction

The creation of the 5-vinylquinoxaline scaffold is approached through several key synthetic avenues. These methods offer flexibility in precursor selection and reaction conditions, allowing for tailored synthetic designs.

Ligand Exchange Reactions in Organometallic Synthesis

While direct, specific examples of ligand exchange reactions leading to the formation of this compound are not extensively detailed in readily available literature, the principles of organometallic chemistry suggest a plausible synthetic route. This approach would theoretically involve the synthesis of a 5-quinoxalyl organometallic complex, such as an organolithium or organomagnesium (Grignard) reagent, from 5-haloquinoxaline. This intermediate could then undergo a ligand exchange reaction, more accurately described as a transmetalation, with a suitable vinyl-containing organometallic compound, for instance, a vinyl-tin or vinyl-boron species, in the presence of a palladium or other transition metal catalyst. The successful implementation of this strategy would be highly dependent on the stability of the 5-quinoxalyl organometallic intermediate and the careful selection of reaction conditions to favor the desired coupling over side reactions.

Cross-Coupling Methodologies for Vinyl Installation

Palladium-catalyzed cross-coupling reactions represent a cornerstone in the synthesis of vinylarenes, and these methods are directly applicable to the preparation of this compound. These reactions typically involve the coupling of a 5-haloquinoxaline with a vinylating agent in the presence of a palladium catalyst.

The Stille coupling reaction provides a powerful and versatile method for the formation of carbon-carbon bonds and can be effectively employed for the synthesis of this compound. This reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide. In the context of this compound synthesis, the key precursors are a 5-haloquinoxaline (such as 5-bromoquinoxaline (B1268445) or 5-iodoquinoxaline) and a vinylstannane reagent, typically vinyltributylstannane.

The reaction is catalyzed by a palladium(0) complex, which can be generated in situ from palladium(II) precursors like palladium(II) acetate (B1210297) (Pd(OAc)₂) or introduced directly as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The catalytic cycle involves the oxidative addition of the 5-haloquinoxaline to the Pd(0) catalyst, followed by transmetalation with the vinylstannane and subsequent reductive elimination to yield this compound and regenerate the Pd(0) catalyst. The choice of solvent, ligand, and reaction temperature is crucial for optimizing the reaction yield and minimizing side products.

| Precursor 1 | Precursor 2 | Catalyst | Ligand | Solvent | Yield (%) |

| 5-Bromoquinoxaline | Vinyltributylstannane | Pd(PPh₃)₄ | - | Toluene | Not Reported |

| 5-Iodoquinoxaline | Vinyltributylstannane | Pd₂(dba)₃ | P(o-tol)₃ | THF | Not Reported |

Data in the table is illustrative of typical Stille coupling conditions and does not represent experimentally verified yields for the synthesis of this compound due to a lack of specific literature data.

While not a direct method for the synthesis of this compound, palladium-catalyzed tandem allylic substitution reactions represent a sophisticated strategy for the construction of complex molecules containing a quinoxaline (B1680401) moiety. In a hypothetical application for a related structure, a nucleophilic quinoxaline derivative could potentially be used to attack a π-allyl palladium complex. However, for the direct synthesis of this compound, this methodology is less relevant as it typically leads to the formation of allylic, rather than vinylic, substitutions.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This method can be adapted for the synthesis of this compound by reacting a 5-haloquinoxaline with ethylene (B1197577) gas. The reaction requires a palladium catalyst, a base, and typically a phosphine (B1218219) ligand.

The catalytic cycle of the Heck reaction involves the oxidative addition of the 5-haloquinoxaline to a palladium(0) species, followed by the insertion of ethylene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the this compound product and a palladium-hydride species. The base is required to regenerate the palladium(0) catalyst from the palladium-hydride intermediate. The pressure of ethylene gas and the reaction temperature are critical parameters that influence the reaction's efficiency.

| 5-Haloquinoxaline | Alkene | Catalyst | Base | Solvent | Yield (%) |

| 5-Bromoquinoxaline | Ethylene | Pd(OAc)₂ | Et₃N | DMF | Not Reported |

| 5-Iodoquinoxaline | Ethylene | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | Not Reported |

Data in the table is illustrative of typical Heck reaction conditions and does not represent experimentally verified yields for the synthesis of this compound due to a lack of specific literature data.

Condensation Reactions Involving Activated Methyl Groups

An alternative approach to constructing the vinyl group on the quinoxaline ring involves the chemical modification of a precursor with an activated methyl group. The synthesis of this compound can be envisioned through a condensation reaction starting from 5-methylquinoxaline (B1213170).

This method involves the reaction of 5-methylquinoxaline with formaldehyde (B43269) in the presence of a base or an acid catalyst. The initial condensation would likely form 2-(quinoxalin-5-yl)ethanol. Subsequent dehydration of this alcohol intermediate, typically under acidic conditions or by heating, would then yield the desired this compound. The success of this two-step, one-pot or sequential process hinges on the efficient activation of the methyl group at the 5-position of the quinoxaline ring and the selective dehydration of the alcohol intermediate.

| Precursor | Reagent | Conditions | Intermediate | Product |

| 5-Methylquinoxaline | Formaldehyde | Basic or acidic catalysis | 2-(Quinoxalin-5-yl)ethanol | This compound |

This table outlines the conceptual steps of the condensation-dehydration sequence.

Olefination Reactions for Vinylquinoxaline Derivatives

Olefination reactions are a cornerstone in the synthesis of alkenes, providing a direct method for the formation of carbon-carbon double bonds. The Horner-Wadsworth-Emmons (HWE) reaction is a prominent example of such transformations and has been explored for the synthesis of vinyl-substituted quinoxalines.

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to produce an alkene. wikipedia.org This method is particularly advantageous for the synthesis of this compound from a suitable quinoxaline-5-carbaldehyde (B130122) precursor. The reaction typically proceeds with high stereoselectivity, favoring the formation of the (E)-alkene. wikipedia.orgnrochemistry.com

The general mechanism of the HWE reaction begins with the deprotonation of the phosphonate ester by a base to form a nucleophilic carbanion. This carbanion then adds to the carbonyl group of the aldehyde, forming an intermediate oxaphosphetane. Subsequent elimination of a phosphate (B84403) ester from this intermediate yields the desired alkene. The stereochemical outcome of the reaction is influenced by several factors, including the nature of the phosphonate, the aldehyde, the base used, and the reaction conditions. For aromatic aldehydes, the HWE reaction almost exclusively produces the (E)-isomer. wikipedia.org

While specific literature detailing the HWE synthesis of this compound is not abundant, the general applicability of this reaction to heterocyclic aldehydes is well-established. The synthesis would involve the preparation of a suitable phosphonate reagent, such as diethyl methylphosphonate, and its subsequent reaction with 5-formylquinoxaline in the presence of a base like sodium hydride or potassium tert-butoxide.

Table 1: Representative Conditions for Horner-Wadsworth-Emmons Olefination

| Aldehyde Precursor | Phosphonate Reagent | Base | Solvent | Typical Product |

| Heteroaromatic Aldehyde | Diethyl methylphosphonate | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | (E)-Vinylheteroarene |

| Aromatic Aldehyde | Triethyl phosphonoacetate | Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | (E)-Ethyl cinnamate (B1238496) derivative |

| Quinoxaline-5-carbaldehyde | Diethyl methylphosphonate | Potassium tert-butoxide (KOtBu) | Dimethylformamide (DMF) | (E)-5-Vinylquinoxaline |

This table presents generalized conditions based on known HWE reactions and is illustrative for the synthesis of this compound.

Dehydrohalogenation Attempts and Challenges

An alternative approach to the synthesis of this compound involves the dehydrohalogenation of a 5-(1-haloethyl)quinoxaline precursor. This elimination reaction, typically base-induced, would remove a hydrogen halide molecule to form the vinyl group. However, this method can present several challenges.

The success of dehydrohalogenation is highly dependent on the nature of the substrate, the base, and the reaction conditions. Potential side reactions, such as substitution or rearrangement, can compete with the desired elimination, leading to a mixture of products and lower yields of this compound. The regioselectivity of the elimination can also be a concern if there are multiple possible protons that can be abstracted by the base. Furthermore, the stability of the starting haloalkylquinoxaline and the product vinylquinoxaline under the reaction conditions is crucial. For instance, the vinylquinoxaline product might be prone to polymerization under harsh basic conditions.

Precursor Compounds and Synthetic Intermediates

The successful synthesis of this compound relies on the availability of suitable precursor compounds. Research has focused on the preparation of key intermediates that can be efficiently converted to the final product.

Investigations of 2,3-Bis(1-hydroxyethyl)quinoxaline as a Potential Intermediate

The compound 2,3-bis(1-hydroxyethyl)quinoxaline has been considered as a potential precursor for vinylquinoxaline derivatives. The rationale behind this approach is that the two hydroxyl groups could be subjected to dehydration reactions to form a divinylquinoxaline. However, controlling the regioselectivity of the dehydration to favor the formation of a specific vinylquinoxaline, such as this compound, from a differently substituted precursor would be a significant challenge. The synthesis of 2,3-bis(5-arylthiophen-2-yl)quinoxaline derivatives has been reported, indicating that functionalization at the 2 and 3 positions of the quinoxaline ring is achievable. researchgate.net However, specific reports on the synthesis and subsequent conversion of 2,3-bis(1-hydroxyethyl)quinoxaline to vinylquinoxalines are scarce in the current literature.

Brominated Quinoxaline Derivatives as Key Synthetic Precursors

Brominated quinoxaline derivatives serve as versatile and crucial precursors in the synthesis of functionalized quinoxalines, including this compound. The bromine atom can be introduced at specific positions on the quinoxaline ring through electrophilic aromatic substitution reactions. These brominated compounds can then undergo a variety of cross-coupling reactions or be converted into other functional groups necessary for the introduction of the vinyl moiety.

For instance, a 5-bromoquinoxaline could potentially be converted to 5-formylquinoxaline via a metal-halogen exchange followed by reaction with a formylating agent. The resulting aldehyde can then be used in an HWE reaction as described in section 2.1.4.1. Alternatively, a brominated quinoxaline could be subjected to a Heck or Stille coupling reaction with a suitable vinylating agent, such as vinyltributyltin, to directly introduce the vinyl group. The synthesis of various brominated quinoxaline derivatives has been explored, providing a toolbox for accessing the necessary precursors for this compound synthesis.

Reaction Kinetics and Selectivity in this compound Synthesis

Understanding the reaction kinetics and selectivity is paramount for optimizing the synthesis of this compound. The Horner-Wadsworth-Emmons reaction, being a key method, has been the subject of kinetic and mechanistic studies, particularly concerning its stereoselectivity.

The rate-determining step of the HWE reaction is generally the initial nucleophilic addition of the phosphonate carbanion to the carbonyl group. wikipedia.org The subsequent elimination to form the alkene is typically faster. The selectivity for the (E)-alkene in the reaction with aromatic and heteroaromatic aldehydes is attributed to the thermodynamic stability of the intermediates leading to the trans product. The reaction of mixed phosphonoacetates with aromatic aldehydes has been studied to understand the effect of substituents on the geometrical selectivity, with a correlation found between the observed selectivities and the 31P chemical shifts of the phosphonoacetates. researchgate.net

Isomerization Studies of Intermediates and Products

While specific isomerization studies focusing exclusively on this compound are not extensively documented in dedicated literature, the principles of geometric isomerization are highly relevant to its vinyl substituent. The potential for E/Z (cis/trans) isomerism exists if the vinyl group is further substituted, a common feature in synthetic derivatives. Research on related vinyl-substituted heterocyclic and organometallic compounds provides insight into the potential behavior of this compound derivatives.

Geometric isomerization of a vinyl group can be induced by various methods, including photochemical energy transfer or thermal activation. For instance, studies on vinyl silanes have demonstrated efficient E→Z isomerization using an organic sensitizer (B1316253) and light, achieving high selectivity for the less thermodynamically stable Z-isomer. researchgate.netnih.gov This contra-thermodynamic isomerization is often driven by the deconjugation of the π-system in the Z-isomer, which inhibits re-activation back to the E-isomer. researchgate.net Such photochemical methods could theoretically be applied to derivatives of this compound to control the geometry of a substituted vinyl group.

In the context of reaction cascades, the stereochemistry of vinyl precursors can influence reaction rates without necessarily altering the final product structure. In the synthesis of furans from propargyl vinyl ether precursors, it was observed that the Z-stereoisomer reacted at a slightly slower rate than the corresponding E-isomer, although both ultimately converged to the same furan (B31954) product. researchgate.net This suggests that during the synthesis of complex molecules derived from this compound, the initial geometry of the vinyl group could be a significant kinetic factor.

Furthermore, computational studies on the rearrangement of vinyl allene (B1206475) oxide geometric isomers have shown that both E and Z isomers can lead to the formation of cis-configured products through a stepwise cascade involving diradical intermediates. rsc.org This highlights that even with specific starting stereochemistry, reaction pathways can proceed through intermediates that dictate the final product's stereochemical outcome. For synthetic routes involving this compound, this implies a need to understand not just the starting material's isomeric purity but also the stereochemical course of the subsequent transformations.

The synthesis of related compounds like 2,3-bis[(E)-2-aryl vinyl]-quinoxaline specifically yields the (E)-isomer, indicating that the synthetic methodology employed can have inherent stereochemical control, favoring the formation of one geometric isomer over the other. researchgate.net

Catalytic Applications and Ligand Chemistry of 5 Vinylquinoxaline

5-Vinylquinoxaline as a Ligand in Transition Metal Catalysis

This compound has emerged as a significant ligand in the field of transition metal catalysis, particularly in the development of ruthenium-based olefin metathesis catalysts. Its unique electronic and steric properties, arising from the quinoxaline (B1680401) moiety, allow for the formation of stable and efficient catalytic systems. The nitrogen atoms within the quinoxaline ring system can coordinate with the metal center, creating a chelate effect that influences the catalyst's stability, activity, and selectivity.

Ruthenium-Based Metathesis Catalysts

The synthesis of ruthenium complexes incorporating the this compound ligand is typically achieved through a ligand exchange reaction. acs.org A key example is the preparation of the complex (H₂IMes)(Cl)₂Ru(CH-κ²(C,N)-5-C₈H₅N₂) (Complex 2a ), where H₂IMes represents 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene. acs.orgresearchgate.net

This synthesis involves the reaction of this compound with a second-generation Grubbs catalyst precursor, (H₂IMes)(PCy₃)(Cl)₂Ru=CHPh, in the presence of copper(I) chloride in dichloromethane (B109758) at 40 °C. acs.org The this compound ligand displaces the phosphine (B1218219) (PCy₃) and benzylidene ligands to form the new chelated ruthenium carbene complex. The initial product formed is the trans-dichloro isomer, which is a common geometry for Grubbs-type complexes. acs.orgresearchgate.net

The this compound ligand itself can be synthesized from quinoxaline through a two-step process involving bromination to produce 5-bromoquinoxaline (B1268445), followed by a Stille reaction with tributylvinylstannane in the presence of a palladium catalyst. acs.org

Ruthenium complexes featuring the this compound ligand are initially formed as the kinetically favored trans-dichloro isomer (2a ). acs.orgresearchgate.net However, upon prolonged storage in a solvent like dichloromethane, this isomer undergoes a gradual transformation into the thermodynamically more stable cis-dichloro isomer (2b ). acs.orgresearchgate.net

The kinetics of this trans-to-cis isomerization have been studied using ¹H NMR spectroscopy. The rate constant for the isomerization of the this compound-based complex (2a → 2b ) was determined to be 5.5 × 10⁻³ h⁻¹ in dichloromethane-d₂ at 23 °C. researchgate.net This rate is notably slower than that observed for an analogous complex based on 8-vinylquinoline (B3043984), indicating a higher kinetic stability of the trans isomer in the this compound system. researchgate.net

Table 1: Isomerization Rate Constants for Ruthenium Complexes

| Complex | Isomerization | Rate Constant (k) in CD₂Cl₂ at 23 °C |

|---|---|---|

| 2a (this compound) | trans to cis | 5.5 × 10⁻³ h⁻¹ |

| 1a (8-Vinylquinoline) | trans to cis | 3.2 × 10⁻² h⁻¹ |

Data sourced from reference researchgate.net.

The catalytic performance of the this compound ruthenium complex has been evaluated in standard Ring-Closing Metathesis (RCM) reactions. researchgate.net RCM is a powerful synthetic method for forming cyclic compounds from diene substrates. wikipedia.orgorganic-chemistry.org The activity of both the trans (2a ) and cis (2b ) isomers was investigated, revealing a significant difference in their efficiency.

In a model RCM reaction, the trans isomer 2a demonstrated significantly higher catalytic activity compared to the cis isomer 2b . researchgate.net This finding highlights the importance of the geometric arrangement of the ligands around the ruthenium center for catalytic performance. The higher activity of the trans isomer is a common feature in Grubbs-type catalysts, where it facilitates the substrate coordination and subsequent metathesis cycle more effectively. researchgate.net

Enyne metathesis, a reaction between an alkene and an alkyne to form a conjugated diene, is another key application for ruthenium catalysts. nih.govwikipedia.orgorganic-chemistry.org The this compound-based catalysts have also been tested in this transformation.

Similar to the trend observed in RCM reactions, the trans isomer 2a proved to be a more active catalyst for enyne metathesis than the cis isomer 2b . researchgate.net Furthermore, a comparative study with the analogous 8-vinylquinoline complex (1a ) showed that the this compound complex 2a exhibited superior activity. researchgate.net This suggests that the electronic properties of the quinoxaline ring system contribute favorably to the catalytic cycle of enyne metathesis.

Exploration of this compound in Other Catalytic Systems

The application of quinoxaline derivatives in catalysis is a growing field of interest, although specific studies focusing solely on this compound are not extensively documented. nih.gov However, the broader family of quinoxaline-based ligands has been successfully employed in various catalytic transformations. These examples provide a strong basis for exploring the potential of this compound in similar systems.

Quinoxaline derivatives have been investigated for their utility in ruthenium-catalyzed olefin metathesis and various C-C coupling reactions. msesupplies.com The nitrogen atoms within the quinoxaline scaffold are crucial for coordinating with transition metal centers, thereby stabilizing the catalytic species. For instance, ruthenium complexes incorporating N-heterocyclic carbene (NHC) ligands, which can be analogous in electronic properties to certain quinoxaline-based structures, have shown significant activity. msesupplies.com

Furthermore, the synthesis of various functionalized quinoxalines is often achieved through metal-catalyzed reactions, such as Sonogashira couplings using palladium nanoparticle catalysts to create alkynyl-quinoxalines. researchgate.net This highlights the compatibility of the quinoxaline core with catalytic cycles involving transition metals. The vinyl group in this compound offers a reactive handle for polymerization or further functionalization, suggesting its potential use in creating polymeric catalysts or more complex, multidentate ligand architectures. The electronic properties conferred by the vinyl substituent can also modulate the catalytic activity of the metal center to which it is coordinated.

The table below summarizes catalytic systems where quinoxaline derivatives have been applied, suggesting potential areas for the exploration of this compound.

| Catalytic System | Metal Center | Reaction Type | Role of Quinoxaline Ligand |

|---|---|---|---|

| Olefin Metathesis | Ruthenium (Ru) | C=C bond formation | Stabilization of the metal complex, tuning of steric and electronic properties. msesupplies.com |

| C-C Coupling Reactions | Palladium (Pd) | Sonogashira, Suzuki, etc. | Formation of stable pre-catalysts, influencing reactivity and selectivity. researchgate.net |

| Hydrogenation | Molybdenum (Mo) | Arene Hydrogenation | Potential for η⁶-coordination and activation of the substrate. acs.org |

| Epoxidation | Iron (Fe) | Styrene Epoxidation | Part of a larger heterometallic complex, creating a specific steric environment. cam.ac.uk |

Ligand Design Principles and Mechanistic Investigations in Catalysis

Role of Nitrogen Heterocycles in Chelating Ligand Architectures

Nitrogen heterocycles are fundamental building blocks in the design of chelating ligands for coordination chemistry and catalysis. nih.govresearchgate.net Their prevalence stems from the ability of the nitrogen lone pair to form stable coordinate bonds with a wide range of metal ions. The quinoxaline moiety, which is a fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, is an excellent example of a π-deficient azine system that serves as a robust scaffold in ligand design. nih.govmdpi.com

The key features of nitrogen heterocycles like this compound in ligand architecture include:

Chelation: The two nitrogen atoms in the pyrazine ring are positioned in a 1,4-relationship. While this arrangement does not allow for direct chelation from the same ring, functional groups on the quinoxaline core can be strategically placed to create bidentate or tridentate ligands. nih.gov These ligands can form stable five- or six-membered chelate rings with a metal center, a configuration that enhances the thermodynamic stability of the resulting complex due to the chelate effect.

Structural Rigidity: The fused aromatic ring system of quinoxaline provides a rigid and planar backbone. This rigidity helps to control the geometry of the resulting metal complex and can reduce the number of possible conformations, which is often beneficial for achieving high selectivity in catalysis.

N,N'-chelating bis-heterocycles are a common class of ligands where two heterocyclic rings are coupled together. nih.gov This design principle can be extended to quinoxaline-based systems to create effective ligands for constructing mononuclear and multinuclear metal complexes. nih.govresearchgate.net

Electronic and Steric Effects of this compound Ligands

The performance of a catalyst is intimately linked to the electronic and steric properties of its ligands. researchgate.net In this compound, both the core heterocyclic structure and the vinyl substituent contribute to these effects.

Electronic Effects: The quinoxaline ring system is considered π-deficient due to the presence of the two electronegative nitrogen atoms in the pyrazine ring. msesupplies.com This π-deficiency makes the ligand a weaker σ-donor and a better π-acceptor compared to its carbocyclic analogue, naphthalene (B1677914). When coordinated to a metal, this property can stabilize electron-rich, low-oxidation-state metal centers. The vinyl group at the 5-position is an electron-withdrawing group via resonance, which can further enhance the π-acceptor properties of the ligand. This modulation of the electronic density at the metal center can significantly impact catalytic activity and selectivity. acs.org

Steric Effects: Steric hindrance is a critical factor in controlling substrate access to the catalytic center and influencing the selectivity of a reaction. cam.ac.uk The quinoxaline framework itself is a planar and relatively bulky group. The introduction of a vinyl group at the 5-position adds further steric bulk in the plane of the aromatic system. The orientation and size of substituents on the ligand can create a specific "cleft" or pocket around the metal center, dictating which substrates can bind and how they approach the active site. cam.ac.uk By modifying the substituents on the quinoxaline ring, the steric environment can be systematically adjusted to optimize catalyst performance for a specific transformation. researchgate.net

The following table provides a qualitative comparison of the expected effects of a vinyl substituent on the quinoxaline ring compared to other common functional groups.

| Substituent (at C5) | Electronic Effect | Steric Effect | Potential Impact on Catalysis |

|---|---|---|---|

| -H (Hydrogen) | Neutral (Reference) | Minimal | Baseline activity. |

| -CH₃ (Methyl) | Weakly Electron-Donating (Inductive) | Moderate | May increase electron density on the metal, potentially affecting oxidative addition steps. |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing (Resonance & Inductive) | Moderate | Decreases electron density on the metal, favoring reductive elimination. acs.org |

| -CH=CH₂ (Vinyl) | Electron-Withdrawing (Resonance) | Moderate | Enhances π-acceptor ability; provides a site for polymerization or grafting. |

| -COOH (Carboxylic Acid) | Electron-Withdrawing (Inductive) | Moderate to High | Can alter solubility and provide an additional coordination site (carboxylate). acs.org |

Computational Approaches to Catalytic Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of catalytic reactions involving complex molecules like this compound. iiste.orgias.ac.in These theoretical studies provide detailed insights into reaction pathways, transition states, and the electronic structures of intermediates that are often difficult to observe experimentally. iiste.org

DFT calculations are widely used to:

Optimize Geometries: Determine the stable three-dimensional structures of reactants, intermediates, transition states, and products. nih.gov

Analyze Electronic Structure: Investigate the distribution of electrons within the catalyst and substrate. researchgate.net Analysis of Frontier Molecular Orbitals (HOMO and LUMO) helps explain the reactivity and selectivity of the catalyst. For instance, the HOMO-LUMO energy gap is a key parameter related to the chemical reactivity of the molecule. researchgate.netrsc.org

Elucidate Reaction Mechanisms: By mapping the entire catalytic cycle, computational studies can confirm or propose reaction mechanisms, providing a step-by-step understanding of how the transformation occurs. iiste.org

For quinoxaline-based systems, DFT has been used to propose reaction mechanisms for their synthesis and to study their electronic properties when part of a larger molecular system. iiste.orgiiste.org These computational models allow researchers to predict how modifications to the ligand structure, such as the introduction of a vinyl group, will affect the catalytic process, thereby guiding the rational design of new and more efficient catalysts. rsc.org

The table below lists key parameters that are typically calculated using DFT to understand the properties of quinoxaline-based ligands and catalysts.

| Calculated Parameter | Significance in Catalysis | Typical Method |

|---|---|---|

| Optimized Molecular Geometry | Provides structural information (bond lengths, angles) crucial for understanding steric effects. nih.gov | DFT (e.g., B3LYP/6-311G) researchgate.net |

| HOMO/LUMO Energies | Indicates the molecule's ability to donate or accept electrons; a smaller energy gap often implies higher reactivity. researchgate.net | TD-DFT ias.ac.in |

| Gibbs Free Energy (ΔG) | Determines the spontaneity and energy barriers of reaction steps, identifying the rate-determining step. researchgate.net | DFT with solvent correction (e.g., PCM) researchgate.net |

| Electrostatic Potential (ESP) Map | Visualizes electron-rich and electron-poor regions, predicting sites for nucleophilic or electrophilic attack. rsc.org | DFT |

| Mulliken Atomic Charges | Quantifies the charge distribution on each atom, helping to understand bonding and reactivity. researchgate.net | DFT |

Polymerization Science and Materials Applications of 5 Vinylquinoxaline

Polymerization Strategies for 5-Vinylquinoxaline Monomers

The transformation of this compound monomers into polymeric structures is primarily achieved through radical polymerization. This method allows for the creation of poly(vinylquinoxaline), a polymer with a hydrocarbon backbone and pendant quinoxaline (B1680401) groups that are crucial for its subsequent applications in materials science.

Radical Polymerization of Vinylquinoxaline

Radical polymerization is the established method for synthesizing poly(vinylquinoxaline) from its corresponding vinylquinoxaline monomer. researchgate.netelsevierpure.comacs.org This process is a common and versatile technique for polymerizing vinyl monomers. The reaction involves the initiation of a free radical, which then propagates by adding monomer units to the growing polymer chain. This approach successfully yields poly(vinylquinoxaline) with a high molecular weight, on the order of 10^5 g/mol . elsevierpure.com

Synthesis of Poly(vinylquinoxaline)

The synthesis of poly(vinylquinoxaline) via radical polymerization results in a polymer where the quinoxaline moiety is attached to a flexible aliphatic chain. researchgate.netelsevierpure.comacs.org This structure is foundational for its use as a polymeric hydrogen carrier. The resulting polymer can be further modified, for instance, through hydrogenation. Treatment of poly(vinylquinoxaline) with sodium borohydride (B1222165) can convert it to poly(vinyltetrahydroquinoxaline), a whitish-orange powder. acs.org The thermal properties of both the original and the hydrogenated polymers have been characterized to ensure their stability for material applications.

Table 1: Thermal Properties of Poly(vinylquinoxaline) and its Hydrogenated Form

| Polymer | Property | Value |

|---|---|---|

| Poly(vinyltetrahydroquinoxaline) | 5% Weight-Loss Temperature (TGA) | 322 °C |

| Poly(vinyltetrahydroquinoxaline) | Glass-Transition Temperature (DSC) | 216 °C |

Data sourced from thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) measurements. acs.org

Advanced Materials for Hydrogen Storage

Poly(vinylquinoxaline) has emerged as a significant material in the field of hydrogen storage. Its unique chemical structure allows for the safe and reversible storage of hydrogen within a solid-state polymer matrix, addressing some of the key challenges associated with hydrogen-based energy systems. researchgate.netacs.org

Poly(vinylquinoxaline) as a Polymeric Hydrogen Carrier

The incorporation of the quinoxaline/tetrahydroquinoxaline redox couple into a polymer chain enables its function as a polymeric hydrogen carrier. researchgate.netelsevierpure.comacs.org This design offers inherent advantages such as enhanced safety, ease of handling, and moldability compared to traditional hydrogen storage methods. researchgate.netacs.org The quinoxaline unit was specifically chosen to increase the mass hydrogen storage density. The calculated mass H₂ storage density for the repeating unit of poly(vinylquinoxaline) is 2.6 wt%, a significant improvement over previously studied polymers like poly(vinylfluorenone) (0.9 wt%). researchgate.netelsevierpure.comacs.org

Reversible Hydrogen Fixation and Release Under Mild Conditions

A key feature of the poly(vinylquinoxaline) system is its ability to fix and release hydrogen under relatively mild conditions. The hydrogenation process, where the polymer takes up hydrogen, is typically catalyzed by an iridium complex and occurs at 60°C and 1 atm of hydrogen pressure. researchgate.netelsevierpure.comacs.org The release of hydrogen gas (dehydrogenation) is achieved by simply warming the material. researchgate.netacs.org For instance, a gel-like solid of poly(6-vinyl-1,2,3,4-tetrahydroquinoxaline) demonstrated dehydrogenation over 5 hours at 120°C. elsevierpure.com When poly(vinylquinoxaline) is swollen with γ-butyrolactone, it forms a gel-like solid that can quantitatively release and subsequently fix hydrogen gas, demonstrating excellent reversibility. researchgate.netelsevierpure.comacs.org

Table 2: Conditions for Reversible Hydrogen Cycling in Poly(vinylquinoxaline) Systems

| Process | Catalyst | Temperature | Pressure | Outcome |

|---|---|---|---|---|

| Hydrogenation | Iridium Complex | 60 °C | 1 atm H₂ | Hydrogen Fixation |

| Dehydrogenation | (Heat-induced) | 120 °C | Ambient | Hydrogen Release |

These conditions highlight the mild requirements for the operation of this polymeric hydrogen storage material. researchgate.netacs.orgelsevierpure.com

Mechanism of Hydrogenation and Dehydrogenation via Quinoxaline/Tetrahydroquinoxaline Redox Couple

The mechanism for hydrogen storage is based on the reversible redox reaction of the pendant quinoxaline groups on the polymer chain. researchgate.netelsevierpure.com During hydrogenation, the aromatic quinoxaline units are reduced to their 1,2,3,4-tetrahydroquinoxaline (B1293668) counterparts, forming new chemical bonds with hydrogen atoms. This conversion effectively stores hydrogen within the polymer matrix. researchgate.netacs.org The reverse process, dehydrogenation, is triggered by heating, which breaks these bonds and releases hydrogen gas, regenerating the original quinoxaline structure. researchgate.netacs.org This robust cycle, facilitated by an iridium catalyst that lowers the energy barrier between the two states, allows the polymer to function as a reusable, solid-state hydrogen carrier. acs.org

Parameters Influencing Hydrogen Storage Density and Kinetics

The efficiency of hydrogen storage in quinoxaline-based polymers and other polymeric materials is not intrinsic but is governed by a combination of physical and chemical factors. These parameters critically determine the material's gravimetric and volumetric hydrogen density, as well as the speed of hydrogen uptake (adsorption) and release (desorption). Understanding these factors is essential for designing and optimizing next-generation hydrogen storage systems.

Key parameters include:

Surface Area and Porosity: For materials that store hydrogen via physisorption, a high specific surface area and a well-developed porous structure are paramount. nih.govthescipub.com Polymers with intrinsic microporosity (PIMs) and other porous organic polymers (POPs) demonstrate a direct correlation between their surface area and hydrogen storage capacity, particularly at cryogenic temperatures (77 K). thescipub.comanl.gov

Temperature and Pressure: Operating conditions have a profound impact on hydrogen storage. Physisorption is an exothermic process, favoring low temperatures and high pressures to maximize storage capacity. nih.govthescipub.com Many promising storage capacities for materials like activated carbons and metal-organic frameworks (MOFs) are reported at 77 K, but these values decrease significantly at ambient temperatures. nih.gov

Polymer Chemistry and Functional Groups: The chemical nature of the polymer backbone and its functional groups influences hydrogen interaction. The incorporation of nitrogen atoms within the aromatic structure of polymers, such as in poly(vinylquinoxaline), can enhance hydrogen absorption capacity. nih.gov Furthermore, polar functional groups can create stronger interactions with hydrogen molecules.

Crystallinity and Morphology: The degree of crystallinity in a polymer affects its gas barrier properties. mdpi.com Higher crystallinity can reduce the free volume within the polymer matrix, thereby restricting hydrogen diffusion and lowering permeability. mdpi.com The morphology at the nanoscale, such as the creation of nanofibers, can also influence storage properties. mdpi.com

Catalysts: For systems involving chemisorption, where chemical bonds are formed, catalysts are crucial for managing the kinetics of hydrogenation and dehydrogenation. For instance, iridium-based catalysts have been studied to facilitate these processes in related polymer systems. nih.gov

| Parameter | Influence on Hydrogen Storage | Example/Note | Reference |

|---|---|---|---|

| Surface Area & Porosity | Directly correlates with physisorption capacity. Higher surface area provides more sites for H₂ adsorption. | Porous organic polymers (POPs) and activated carbons show capacity proportional to surface area at 77 K. | nih.govanl.gov |

| Temperature | Lower temperatures (e.g., 77 K) significantly enhance physisorption capacity. | Storage capacity of MOFs can drop from >8 wt% at 77 K to <1 wt% at room temperature. | nih.gov |

| Pressure | Higher pressure generally increases the amount of adsorbed hydrogen. | Many high-capacity measurements are performed at pressures of 30-100 bar. | nih.govthescipub.com |

| Chemical Structure | Presence of heteroatoms like nitrogen can increase absorption. | An increase in nitrogen elements in aromatic parts could increase the absorption capacity of such polymers. | nih.gov |

| Crystallinity | Higher crystallinity can act as a gas barrier, restricting hydrogen transmission and lowering permeability. | Observed in polyethylene (B3416737) (PE) and perfluorosulfonic acid (PFSA) membranes. | mdpi.com |

Comparative Analysis with Other Polymeric Hydrogen Carriers

Poly(vinylquinoxaline) (PVQ) is one of several polymeric materials being investigated for solid-state hydrogen storage. A comparative analysis places its potential in the context of other leading polymer-based carriers. Each class of material offers a unique set of advantages and challenges in the quest to meet the stringent targets for mobile applications set by bodies like the U.S. Department of Energy (DOE). nih.gov

Poly(vinylquinoxaline) (PVQ): Theoretical calculations suggest a hydrogen uptake capacity of up to 2.6 wt% for PVQ, which is a promising figure for a chemical solid-state carrier. nih.gov Modifications to the polymer structure, such as creating poly(vinyl diphenylquinoxaline), have been shown to reduce the storage capacity (to 1.28 wt%) but improve the rate of dehydrogenation. nih.gov This highlights the trade-off between capacity and kinetics that often exists in material design.

Polyaniline (PANI): As one of the most studied conductive polymers for hydrogen storage, PANI has shown varied results. thescipub.com While some early reports suggested very high capacities (6-8 wt%), these have been difficult to reproduce. thescipub.com More recent studies on hyper-crosslinked PANI report capacities around 2.2-2.5 wt% at 77 K. thescipub.commdpi.com Composites, such as PANI-TiO₂, have demonstrated significantly enhanced absorption, with capacities reported as high as 10.4 wt%. researchgate.net

Porous Carbon-Based Materials: This category includes materials like activated carbon (AC), carbon nanotubes, and carbon fibers. nih.gov They are attractive due to their low cost, stability, and high surface area. nih.gov Specially treated activated carbons have achieved high gravimetric capacities, such as 8.70 wt%, but this is typically under cryogenic conditions (77 K). nih.gov

Polymers of Intrinsic Microporosity (PIMs): PIMs are designed to have interconnected micropores, leading to high surface areas. Their hydrogen storage capacity is directly related to this surface area, with typical values in the range of 1.0-1.9 wt% at 77 K and 1 bar. thescipub.com

Metal-Organic and Covalent-Organic Frameworks (MOFs & COFs): While not strictly polymers in the traditional sense, these porous network materials are often compared with POPs. They exhibit exceptionally high surface areas, leading to some of the highest reported hydrogen storage capacities for physisorptive materials (e.g., 8.1 wt% for a zinc-based MOF at 77 K). nih.gov However, their performance dramatically decreases at ambient temperatures, and they can suffer from high costs and environmental concerns in their synthesis. nih.gov

| Polymeric Carrier | Reported H₂ Capacity (wt%) | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Poly(vinylquinoxaline) (PVQ) | 2.6 (calculated) | Not Specified | Promising chemical storage potential. | nih.gov |

| Polyaniline (PANI) | 2.2 - 2.5 | 77 K / 3-60 bar | Widely studied; capacity enhanced by cross-linking. | thescipub.commdpi.com |

| PANI-TiO₂ Composite | ~10.4 | 65 °C | Nanocomposite structure significantly boosts capacity. | researchgate.net |

| Activated Carbon (AC) | up to 8.70 | 77 K / 30 bar | High surface area physisorption material. | nih.gov |

| Polymers of Intrinsic Microporosity (PIMs) | 1.0 - 1.9 | 77 K / 1 bar | Capacity linked to intrinsic microporosity. | thescipub.com |

| Metal-Organic Frameworks (MOFs) | up to 8.1 | 77 K / 90 bar | Extremely high surface area; poor performance at room temp. | nih.gov |

Photonic and Optoelectronic Applications of Quinoxaline-Based Materials

Quinoxaline derivatives are versatile building blocks for functional organic materials due to their electron-deficient nature and rigid, planar structure. frontiersin.org These characteristics make them ideal components in chromophores for a wide range of photonic and optoelectronic applications, including organic light-emitting diodes (OLEDs), sensors, and nonlinear optical (NLO) devices. novapublishers.comrsc.org

Chromophore Design with Aminostyryl Quinoxaline Moieties

A prevalent and effective strategy for designing photofunctional molecules is the creation of Donor-π-Acceptor (D-π-A) systems. novapublishers.com In this molecular architecture, an electron-donating group (D) is linked to an electron-accepting group (A) through a π-conjugated bridge. This design facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to many optical phenomena.

In the context of quinoxaline-based materials, aminostyryl moieties commonly serve as the electron donor component. The quinoxaline core itself is an effective electron acceptor. novapublishers.com The design can be further elaborated, with the quinoxaline unit acting either as the terminal acceptor (D-π-A) or as the central core of the π-bridge in more complex structures like D-π-A-π-D. novapublishers.com The specific placement of the vinyl linkages on the quinoxaline ring (e.g., at the 5,8- versus the 2,3-positions) significantly influences the resulting photophysical properties, allowing for fine-tuning of either luminescence or nonlinear optical activity. novapublishers.com

Characterization of Linear Optical Properties

The linear optical properties of quinoxaline-based chromophores are primarily investigated through UV-Vis absorption and fluorescence spectroscopy. These techniques provide insight into the electronic transitions within the molecule.

UV-Vis Absorption: Quinoxaline derivatives typically exhibit absorption bands in the UV and visible regions of the spectrum. scholaris.caacrhem.org These bands correspond to π–π* and n–π* electronic transitions within the conjugated system. scholaris.caias.ac.in The position of the maximum absorption peak (λmax) is sensitive to the molecular structure; extending the π-conjugation or adding strong donor/acceptor groups generally causes a bathochromic (red) shift to longer wavelengths. scholaris.camdpi.com

Fluorescence Emission: Many D-π-A quinoxaline compounds are highly fluorescent, with emission colors that can be tuned across the visible spectrum, from blue to red. scholaris.carsc.orgresearchgate.net The difference between the absorption and emission maxima, known as the Stokes shift, can be substantial in these systems, which is advantageous for applications in fluorescence imaging and sensing. researchgate.net The fluorescence quantum yield, a measure of the emission efficiency, is another critical parameter that is optimized through molecular design. rsc.org

| Compound Type | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Key Feature | Reference |

|---|---|---|---|---|---|

| Substituted Pyrrolo[1,2-a]quinoxalines | DMF | 349 - 380 | Not Specified | Absorption in the visible region. | acrhem.org |

| Quinoxalinyl Blue Emitter | Cyclohexane | 364 | 417 | Shows solvatochromic shift in more polar solvents. | scholaris.ca |

| Quinoxalinyl Blue Emitter | DMSO | 374 | 442 | Red-shifted in polar solvent due to ICT effect. | scholaris.ca |

| Dipyrrolo[1,2-a:2',1'-c]quinoxaline | THF | 367 | 434 | Fluorine substitution causes a bathochromic shift. | mdpi.com |

Investigations of Nonlinear Optical Properties and First Hyperpolarizability

Nonlinear optics involves the interaction of materials with intense light (like that from lasers), leading to phenomena such as frequency doubling. Materials with a large second-order NLO response are crucial for technologies like electro-optic modulation and all-optical switching.

The key molecular parameter governing the second-order NLO response is the first hyperpolarizability (β). nlmphotonics.com The D-π-A design is exceptionally well-suited for enhancing this property. The significant change in dipole moment between the ground and excited states in these chromophores leads to large β values. novapublishers.com

Experimental determination of β is often performed using the hyper-Rayleigh scattering (HRS) technique on solutions of the chromophore. nlmphotonics.com Concurrently, quantum chemical calculations using methods like Density Functional Theory (DFT) are employed to predict molecular hyperpolarizabilities and guide the design of new, more efficient NLO materials. nlmphotonics.com Research has shown that chromophores featuring a divinylquinoxaline conjugated π-bridge can exhibit substantial quadratic NLO activity. acrhem.org The choice of a stronger electron donor group has been demonstrated to lead to a large improvement in hyperpolarizability. nlmphotonics.com

Solvatochromism, Mechanochromism, and Acidochromism Studies

Quinoxaline-based materials can be designed to be responsive to external stimuli, changing their optical properties in response to their environment. This responsiveness is categorized into several "chromisms."

Solvatochromism: This refers to the change in the color of a substance when it is dissolved in different solvents. D-π-A quinoxaline derivatives often exhibit strong solvatochromism. nih.gov As the polarity of the solvent increases, the absorption and emission spectra typically shift, often to longer wavelengths (a red shift). scholaris.ca This phenomenon occurs because a more polar solvent can better stabilize the polar intramolecular charge-transfer (ICT) excited state, thus lowering its energy. nih.gov This property is useful for creating probes to measure solvent polarity. nih.gov

Mechanochromism: This is a change in luminescence color upon the application of a mechanical force, such as grinding or shearing. rsc.orgoup.com This effect in quinoxaline-based materials is generally attributed to a solid-state phase transition, for example, from a crystalline to an amorphous state, or between different crystalline polymorphs. oup.comresearchgate.net This transition alters the intermolecular packing and interactions, thereby changing the emission properties. For example, several D-π-A quinoxaline fluorophores show a bathochromic shift in their fluorescence upon grinding. oup.com

Acidochromism: Also known as halochromism, this is a color change in response to a change in pH. novapublishers.com The nitrogen atoms in the quinoxaline ring can be protonated in acidic conditions. This protonation alters the electronic properties of the molecule, modifying it as an electron acceptor and thus changing the energy of the ICT transition. This leads to a visible change in the absorption or fluorescence spectrum, a property that can be harnessed for the development of pH sensors. novapublishers.com

Application Potential in Dye-Sensitized Solar Cells (DSSC) and Organic Light-Emitting Diodes (OLEDs)

Extensive searches of scientific literature and patent databases did not yield specific research findings on the application of this compound or its corresponding polymer, poly(this compound), in dye-sensitized solar cells (DSSCs) or organic light-emitting diodes (OLEDs).

While the broader class of quinoxaline derivatives has been investigated for these applications, no data or detailed studies pertaining specifically to the 5-vinyl substituted compound were found. Research in this area has focused on other substituted quinoxalines as components in organic sensitizers for DSSCs and as host or emitter materials in OLEDs. However, the performance metrics, device architectures, and specific research findings related to "this compound" in these contexts are not available in the reviewed literature.

Therefore, a detailed discussion, including data tables and specific research findings on the application potential of this compound in DSSCs and OLEDs, cannot be provided at this time.

Advanced Spectroscopic and Structural Characterization of 5 Vinylquinoxaline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. For 5-Vinylquinoxaline, both ¹H and ¹³C NMR would provide crucial information for structural confirmation and analysis.

¹H NMR spectroscopy of this compound would be expected to show distinct signals for the protons of the quinoxaline (B1680401) ring system and the vinyl substituent. The aromatic protons would appear in the downfield region, typically between 7.5 and 9.0 ppm, with their specific chemical shifts and coupling patterns providing information about their relative positions on the quinoxaline core. The vinyl protons would exhibit a characteristic set of signals, likely in the range of 5.0 to 7.0 ppm, with specific coupling constants (J-values) revealing the cis, trans, or geminal relationships between them.

¹³C NMR spectroscopy would complement the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbons in the quinoxaline ring would confirm the heterocyclic structure, while the signals for the vinyl carbons would appear in the characteristic region for sp²-hybridized carbons.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quinoxaline Aromatic Protons | 7.5 - 9.0 |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quinoxaline Aromatic Carbons | 120 - 155 |

NMR spectroscopy is a powerful tool for monitoring dynamic processes such as isomerization in real-time. nih.gov If this compound were to undergo isomerization, for example, a cis-trans isomerization of a derivative or a rearrangement of the vinyl group, time-resolved NMR experiments could be employed to follow the reaction progress. biointerfaceresearch.comnih.gov By acquiring spectra at different time intervals, the disappearance of reactant signals and the appearance of product signals can be quantified. This allows for the determination of reaction rates and the elucidation of the kinetic parameters of the isomerization process. However, no specific studies on the isomerization of this compound monitored by NMR have been reported.

X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ucl.ac.uknih.gov This technique would provide invaluable information about the molecular geometry, conformation, and intermolecular interactions of this compound in the solid state.

A successful X-ray crystallographic analysis of this compound would yield precise bond lengths, bond angles, and torsion angles. nih.gov This data would reveal the planarity of the quinoxaline ring and the orientation of the vinyl substituent relative to the aromatic system. It would be possible to determine if the vinyl group is coplanar with the quinoxaline ring, which would have implications for the molecule's electronic properties and potential for extended conjugation.

Quinoxaline derivatives are known to act as ligands, coordinating to metal ions through their nitrogen atoms to form metal complexes. researchgate.netresearchgate.net If this compound were used as a ligand, X-ray diffraction would be essential for confirming the formation of chelate rings. The analysis would show the coordination geometry around the metal center and the precise bond distances between the metal and the nitrogen atoms of the quinoxaline ring, confirming the bidentate nature of the ligand and the structure of the resulting chelate.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would promote electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's electronic structure.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π→π* transitions within the quinoxaline aromatic system and the vinyl group. researchgate.net The conjugation between the vinyl group and the quinoxaline ring would likely result in a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoxaline. The specific wavelengths of maximum absorbance (λmax) are sensitive to the extent of conjugation and the presence of other substituents. While specific experimental data for this compound is not available, related structures with extended conjugation show absorption maxima in the range of 300-450 nm.

Table 3: Expected UV-Vis Absorption Characteristics for this compound

| Electronic Transition | Expected Wavelength Range (λmax, nm) |

|---|---|

| π→π* (Quinoxaline) | 250 - 350 |

Oligomerization Studies in Solution

While specific studies detailing the solution-phase oligomerization of this compound are not extensively documented in current literature, the presence of the vinyl group (-CH=CH₂) provides a reactive site for polymerization and oligomerization reactions. The general principles of vinyl polymerization suggest that this compound can act as a monomer.

The process of oligomerization, the formation of short-chain polymers, can be initiated through various mechanisms such as free-radical, cationic, or anionic pathways, depending on the reaction conditions (initiator, solvent, temperature). In solution, the interaction between monomer units can lead to the formation of dimers, trimers, and larger oligomers. Understanding the oligomerization state is crucial as it can significantly influence the material's properties, such as solubility, viscosity, and thermal stability. Techniques like small-angle X-ray scattering (SAXS) and multiangle static light scattering (MALS) are often employed to investigate the size, shape, and aggregation state of molecules in solution. nih.gov For instance, studies on other functional molecules have shown that adding certain moieties, like a fatty acid chain, can act as a clustering agent that induces oligomerization. nih.gov

Analysis of Intramolecular Charge Transfer (ICT) Bands

Intramolecular charge transfer (ICT) is a critical photophysical process observed in molecules that possess both an electron-donating (donor) and an electron-accepting (acceptor) group, connected by a π-conjugated system. The quinoxaline moiety is inherently electron-deficient, making it an excellent acceptor. chemicalbook.com When a vinyl group or another electron-donating substituent is attached to this core, the resulting molecule can exhibit ICT upon photoexcitation.

This phenomenon is characterized by the appearance of new, often broad and structureless, absorption or emission bands in the electronic spectrum that are highly sensitive to the polarity of the solvent. In derivatives of quinoxaline designed with a push-pull structure, strong fluorescence in aprotic solvents is a common indicator of ICT. nih.gov For example, indolizino[5,6-b]quinoxaline derivatives have been synthesized specifically to demonstrate these ICT properties. nih.gov

In some cases, these molecules can exhibit twisted intramolecular charge transfer (TICT), where the molecule undergoes a geometric relaxation in the excited state, leading to a highly polar state with a large Stokes shift. rsc.org The analysis of these ICT and TICT bands provides valuable information on the electronic structure and the potential of these compounds for applications in optical materials and fluorescent probes. rsc.orgnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. The molecular ion peak (M⁺) in the mass spectrum will confirm the compound's molecular weight. For this compound (C₁₀H₈N₂), the expected exact mass is approximately 156.0688 g/mol .

The fragmentation pattern provides a "fingerprint" of the molecule. While a specific spectrum for this compound is not presented, a predicted fragmentation pattern can be inferred based on the fragmentation of similar aromatic and heterocyclic compounds. libretexts.orgresearchgate.net

Predicted Fragmentation Pathways for this compound:

| m/z Value | Lost Fragment | Proposed Fragment Structure | Notes |

| 156 | - | [C₁₀H₈N₂]⁺ | Molecular Ion |

| 155 | H• | [C₁₀H₇N₂]⁺ | Loss of a hydrogen radical |

| 129 | C₂H₃• (Vinyl group) | [C₈H₅N₂]⁺ | Loss of the vinyl radical, a common cleavage for vinyl-substituted aromatics. |

| 128 | N₂ or HCN + H• | [C₁₀H₈]⁺ or [C₉H₇]⁺ | Loss of nitrogen or hydrogen cyanide from the pyrazine (B50134) ring. |

| 102 | C₂H₂ from pressbooks.pub | [C₈H₆]⁺ | Subsequent loss of acetylene (B1199291) from ring fragmentation. |

| 76 | C₂N₂ from pressbooks.pub | [C₈H₄]⁺ | Fragmentation of the pyrazine ring. |

This table represents predicted fragmentation patterns based on general principles of mass spectrometry.

Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, and similar C-C bond cleavage adjacent to the nitrogen-containing ring could be expected. libretexts.org The stability of the aromatic quinoxaline ring would likely result in a relatively intense molecular ion peak.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its aromatic quinoxaline core and its vinyl substituent.

The key vibrational modes and their expected wavenumber ranges are summarized below. vscht.czorgchemboulder.comresearchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100–3000 | C-H Stretch | Aromatic (Quinoxaline Ring) | Medium to Weak |

| 3080–3020 | =C-H Stretch | Vinyl Group | Medium |

| ~2900 | C-H Stretch | sp³ C-H (if any impurities) | Medium |

| 1620–1600 | C=C Stretch | Vinyl Group | Medium to Weak |

| 1600–1450 | C=C and C=N Stretch | Aromatic Ring (Quinoxaline) | Medium to Strong |

| 990 and 910 | =C-H Bend (Out-of-plane) | Monosubstituted Vinyl Group | Strong |

| 900–675 | C-H Bend (Out-of-plane) | Aromatic Ring | Strong |

The region from approximately 1400 cm⁻¹ to 400 cm⁻¹ is known as the fingerprint region, where the complex pattern of bands is unique to the molecule as a whole, allowing for definitive identification when compared against a known standard. vscht.cz Studies on other quinoxaline derivatives have confirmed the presence of characteristic bands for the quinoxaline moiety in these regions. ijrar.orgnih.govacs.org

Advanced Raman Spectroscopic Techniques

Raman spectroscopy provides complementary information to IR spectroscopy by detecting vibrations that result in a change in molecular polarizability. It is particularly useful for studying π-conjugated systems and symmetric vibrations. nih.gov The technique is well-suited for analyzing quinoxaline-based compounds, where intense Raman spectroscopic markers can be identified and correlated with the extent of conjugation within the molecule. nih.govresearchgate.net

For this compound, the Raman spectrum would be expected to feature:

Quinoxaline Ring Modes: Intense bands related to the stretching and breathing modes of the fused aromatic rings. Studies on quinoxalinone-based systems have identified specific markers that are sensitive to conjugation and structural distortions. researchgate.netutk.edu

Vinyl Group Modes: A strong C=C stretching vibration around 1620-1640 cm⁻¹.

C-H Vibrations: Both aromatic and vinyl C-H stretching modes above 3000 cm⁻¹.

The intensity of certain Raman bands in quinoxaline derivatives has been shown to correlate with the position and strength of the lowest-energy electronic absorption band, linking the vibrational data directly to the compound's optical properties. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically amplifies the Raman signal of molecules adsorbed onto or very close to nanostructured metal surfaces, typically gold or silver. This enhancement allows for the detection of trace amounts of an analyte.

While specific SERS studies on this compound are not widely reported, the principles of SERS on nitrogen-containing heterocyclic compounds are well-established. pineresearch.com It is expected that this compound would adsorb onto the metal surface primarily through the lone pair of electrons on its nitrogen atoms. This interaction would lead to a significant enhancement of the vibrational modes of the quinoxaline ring system. The orientation of the molecule on the surface would influence which vibrational modes are most strongly enhanced. For instance, ring breathing modes and other in-plane vibrations are often prominently enhanced, providing detailed structural information and insight into the molecule-surface interaction.

Electrochemical Characterization Techniques

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of this compound. pineresearch.comsemanticscholar.org These techniques provide information on reduction and oxidation potentials, the stability of redox species, and electron transfer kinetics. The quinoxaline ring is the primary electroactive center, capable of undergoing reduction due to its electron-deficient pyrazine ring. researchgate.net

Studies on quinoxaline and its derivatives have shown that their electrochemical behavior is highly dependent on factors such as the solvent, the supporting electrolyte, and especially the pH of the solution. jcesr.orgacs.org

Reduction Process: Quinoxaline typically undergoes a pH-dependent two-electron reduction. researchgate.net In aqueous media, the process often involves the protonation of a nitrogen atom, followed by electron transfer. researchgate.net The redox potential for unsubstituted quinoxaline has been reported at approximately -0.5 V versus a reversible hydrogen electrode (RHE) in stable aqueous conditions. jcesr.org

Substituent Effects: The presence of the vinyl group on the 5-position is expected to influence the reduction potential. As an electron-donating group (by resonance), the vinyl group may make the reduction slightly more difficult (a more negative potential) compared to unsubstituted quinoxaline. Conversely, electron-withdrawing groups would make the reduction easier (a more positive potential). abechem.com

Solvent and Electrolyte Effects: The choice of solvent and electrolyte can dramatically alter the electrochemical response. For example, bare quinoxaline is electrochemically active in acetonitrile (B52724) but can be inactive in propylene (B89431) carbonate unless specific activating ligands are added. acs.org

Cyclic voltammetry scans of quinoxaline derivatives typically show one or more reversible or quasi-reversible reduction waves, corresponding to the formation of radical anions and dianions. researchgate.netelectrochemsci.org Analysis of the peak potentials and currents provides quantitative data on the thermodynamic and kinetic aspects of the electron transfer processes.

Computational Chemistry and Theoretical Investigations of 5 Vinylquinoxaline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the molecular properties of organic compounds, including quinoxaline (B1680401) derivatives. scispace.comnih.gov This method offers a favorable balance between computational cost and accuracy, making it suitable for studying the electronic structure, reactivity, and spectroscopic properties of medium to large-sized molecules. scispace.com DFT calculations are used to determine optimized geometries, vibrational frequencies, and various electronic parameters that govern the behavior of these molecules. nih.govrsc.org

The electronic properties of quinoxaline derivatives are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. researchgate.net A smaller energy gap generally implies higher reactivity and easier electronic excitation. researchgate.net

DFT calculations have been extensively used to determine the HOMO and LUMO energy levels of various quinoxaline derivatives. These studies show that the electronic structure can be precisely tuned by introducing different substituent groups onto the quinoxaline core. For instance, in polymers where a strong electron-withdrawing cyano (CN) group was incorporated at the 5-position of the quinoxaline acceptor, a significant reduction in both HOMO and LUMO energy levels was observed compared to a fluorine (F) substituent at the same position. The wave functions of the HOMO are often localized on electron-donating parts of the molecule, while the LUMO wave functions tend to be delocalized along the main conjugated backbone.

Below is a table summarizing the calculated HOMO, LUMO, and energy gap values for several quinoxaline derivatives from various DFT studies.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Quinoxalin-2(H)-one (QO) | -6.34 | -1.79 | 4.55 |

| 3-methylquinoxalin-2(1H)-one (MQO) | -6.11 | -1.65 | 4.46 |

| 3-aminoquinoxalin-2(1H)-one (AQO) | -5.61 | -1.25 | 4.36 |

| Polymer with 5-Fluoro-Quinoxaline unit (PBCl-MTQF) | -5.06 | -3.27 | 1.79 |

| Polymer with 5-Cyano-Quinoxaline unit (PBCl-MTQCN) | -5.14 | -3.38 | 1.76 |

| 2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid | -5.22 | -3.11 | 2.11 |

| 2-cyano-3-(5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid | -5.41 | -3.07 | 2.34 |

This table is generated based on data from multiple sources. The specific DFT functional and basis set used may vary between studies.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of electronically excited states. rsc.org It is widely employed to predict absorption and emission spectra, providing insights into the origins of luminescence and the nature of electronic transitions. scispace.com For quinoxaline derivatives, TD-DFT calculations can accurately predict the maximum absorption wavelengths (λmax) corresponding to electronic transitions, such as the n→π* and π→π* transitions.

Studies on various quinoxalinones have shown that the primary absorption bands in the UV-Vis spectrum correspond to electronic transitions from the HOMO to the LUMO. The accuracy of these predictions is often enhanced by using hybrid exchange-correlation functionals (like PBE0 or B3LYP) in conjunction with a polarizable continuum model (PCM) to simulate solvent effects. These computational approaches allow for a detailed understanding of how structural modifications influence the photophysical properties of quinoxaline-based materials, which is crucial for their application in devices like organic light-emitting diodes (OLEDs).

| Compound | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition Contribution |

| Quinoxalinone Derivative 1 | ~415 | >0.90 | HOMO → LUMO (n→π*) |

| Pyrrolo[1,2-a]quinoxaline Derivative 1 | 386 | 1.277 | HOMO → LUMO |

| Pyrrolo[1,2-a]quinoxaline Derivative 2 | 387 | 1.260 | HOMO → LUMO |

This table presents representative data from TD-DFT studies on quinoxaline derivatives. Computational details may differ across sources.

DFT has been successfully applied to model the entire catalytic cycle of the Heck reaction. elsevierpure.com These computational studies can detail the energetics of each elementary step, including:

Oxidative Addition: The initial step where the aryl halide adds to the palladium(0) catalyst.

Migratory Insertion: The insertion of the olefin (vinyl group) into the palladium-aryl bond.

β-Hydride Elimination: The formation of the final styrenic product and a palladium-hydride species.

Reductive Elimination/Base Regeneration: The final step that regenerates the active palladium(0) catalyst.

By calculating the free energy profiles of these pathways, DFT can identify the rate-determining step, clarify the role of ligands and bases, and explain observed regioselectivity and stereoselectivity. elsevierpure.com Such theoretical insights are invaluable for optimizing reaction conditions and designing more efficient catalytic systems for the synthesis of vinyl-substituted heterocycles. ox.ac.uk

Computational chemistry provides reliable methods for predicting various spectroscopic signatures, which can be used to identify and characterize molecules. For quinoxaline derivatives, DFT calculations are used to simulate vibrational spectra (Infrared and Raman) and electronic spectra (UV-Vis).

Theoretical vibrational analysis, performed at levels like B3LYP/6-311+G(d,p), can predict the frequencies of characteristic vibrational modes, such as C-H stretching of the aromatic rings and functional group vibrations. scispace.com These calculated frequencies are often in good agreement with experimental data from FT-IR and FT-Raman spectroscopy, aiding in the assignment of complex spectral bands. scispace.com

As discussed in section 6.1.2, TD-DFT is the primary tool for predicting electronic absorption spectra. By calculating the vertical excitation energies and corresponding oscillator strengths, one can generate a theoretical UV-Vis spectrum that closely resembles the experimental one, confirming the relationship between the molecule's electronic structure and its optical properties.

Quinoxaline derivatives are of interest for applications in nonlinear optics (NLO) due to their extended π-conjugation and the ability to incorporate electron-donating and electron-accepting groups, which can lead to a large molecular first hyperpolarizability (β). iiste.org Materials with high β values are sought after for technologies like frequency conversion and optical switching.

Quantum chemical calculations using DFT are a vital tool for predicting the NLO properties of new materials, often guiding synthetic efforts. The static first hyperpolarizability (β₀) can be computed to assess the intrinsic NLO response of a molecule. Studies on various quinoxaline derivatives have shown that their NLO properties are highly sensitive to their molecular structure. The calculated β values are often compared to that of a standard NLO material like urea (B33335) for reference. A direct relationship is often observed between a smaller HOMO-LUMO energy gap and a larger first hyperpolarizability, indicating that enhanced intramolecular charge transfer contributes to a stronger NLO response.

| Compound | Calculated First Hyperpolarizability (β) (10-30 esu) |

| Urea (reference) | 0.371 |

| Quinoxaline-1,4-dioxide | 1.347 |

| 6-Nitroquinoxaline-1,4-dioxide | 4.671 |

| 6-Aminoquinoxaline-1,4-dioxide | 3.235 |

| Pyrrolo[1,2-a]quinoxaline Deriv. 1 | 6.88 |

| Pyrrolo[1,2-a]quinoxaline Deriv. 2 | 8.77 |

This table is generated from data in the specified sources. The level of theory and basis set can significantly affect the calculated values.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For quinoxaline derivatives, MD simulations provide valuable insights into their conformational stability, dynamic behavior, and interactions with their environment, such as solvent molecules or biological macromolecules.

In the context of materials science, MD simulations have been used to study the adsorption of quinoxaline derivatives onto metal surfaces to act as corrosion inhibitors. These simulations can reveal the preferred orientation of the inhibitor molecules on the surface and the nature of the interactions (e.g., chemisorption or physisorption) that lead to the formation of a protective film. researchgate.net

In drug design and discovery, MD simulations are employed to investigate the stability of a quinoxaline derivative when bound to a biological target, like an enzyme or a receptor. By simulating the ligand-protein complex over nanoseconds, researchers can assess the stability of key interactions (such as hydrogen bonds), calculate binding free energies, and understand the flexibility of the molecule within the binding pocket. nih.gov These studies are critical for evaluating the potential of a compound as a therapeutic agent and for guiding the design of more potent and selective inhibitors. nih.govresearchgate.net

Quantum Chemical Methods for Reaction Mechanisms and Transition States

Quantum chemical methods are powerful tools for elucidating the detailed mechanisms of chemical reactions involving 5-vinylquinoxaline. These methods can map out the entire reaction pathway, identify intermediate species, and, most importantly, locate and characterize the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.